2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
2-(2,5-DIMETHOXYBENZENESULFONYL)-N-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHOXYBENZENESULFONYL)-N-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the sulfonylated tetrahydroisoquinoline with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfoxides and sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and methoxy groups play a crucial role in binding to these targets, modulating their activity. The tetrahydroisoquinoline core is known to interact with neurotransmitter receptors, potentially influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-DIMETHOXYBENZENESULFONYL)-N-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE: shares structural similarities with other sulfonylated tetrahydroisoquinolines and methoxy-substituted benzene derivatives.
1-(2,5-DIMETHOXYBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE: is another compound with a similar sulfonyl and methoxy substitution pattern.
Uniqueness
The unique combination of the tetrahydroisoquinoline core with the sulfonyl and methoxy groups in 2-(2,5-DIMETHOXYBENZENESULFONYL)-N-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE provides distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H26N2O6S |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H26N2O6S/c1-31-20-10-8-19(9-11-20)26-25(28)22-14-17-6-4-5-7-18(17)16-27(22)34(29,30)24-15-21(32-2)12-13-23(24)33-3/h4-13,15,22H,14,16H2,1-3H3,(H,26,28) |
InChI Key |
IIGBOMJITCPPFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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